

Technical Guide: (S)-2-azido-4-[Boc-amino]butanoic Acid

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Compound of Interest

Compound Name: *N3-L-Dab(Boc)-OH*

Cat. No.: *B2650311*

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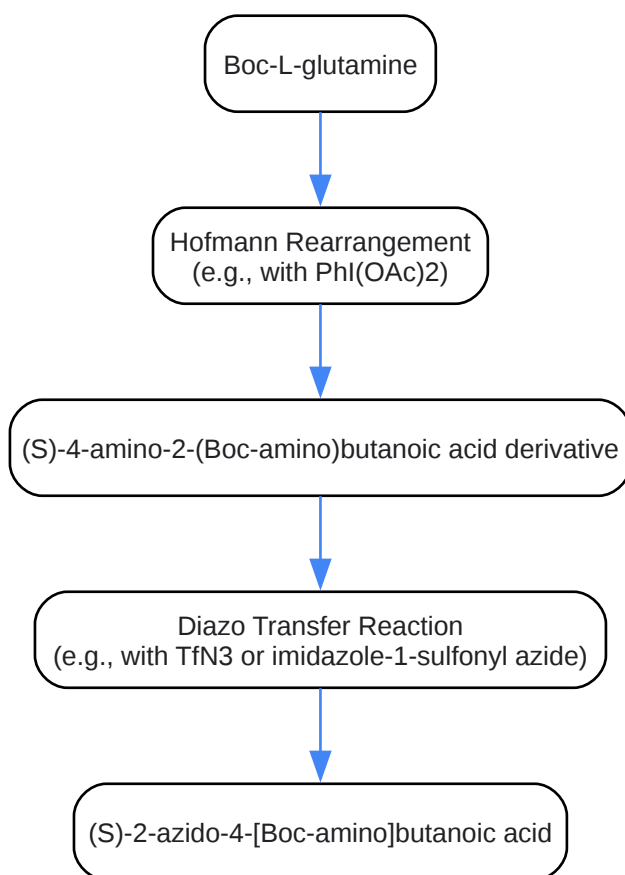
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-azido-4-[Boc-amino]butanoic acid, a valuable synthetic building block in chemical biology and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications.

Chemical Structure and Properties

(S)-2-azido-4-[Boc-amino]butanoic acid, also known by its IUPAC name (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid. The presence of the azido group allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc (tert-butoxycarbonyl) protecting group on the alpha-amine allows for its use in solid-phase peptide synthesis (SPPS) and other organic synthesis applications where selective deprotection is required.

Chemical Structure:



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